Potency in CNS Models: Evidence from a Close Structural Analog (CM 40907) Suggests a Favorable Anticonvulsant Profile
While direct data for the hydrochloride salt is not available in the primary literature, a very closely related compound, CM 40907, which shares the core 3-amino-6-phenyl-pyridazine structure, demonstrates significant potency in vivo. In mice, CM 40907 was reported to be approximately twice as potent as carbamazepine and six times more potent than sodium valproate in anticonvulsant models, while also showing reduced sedative effects compared to phenobarbital [1]. This data, while indirect, provides a strong class-level inference for the target compound's potential as a CNS-active scaffold.
| Evidence Dimension | In vivo anticonvulsant potency (mice) |
|---|---|
| Target Compound Data | N/A (data from analog CM 40907) |
| Comparator Or Baseline | CM 40907 vs. Carbamazepine (2x more potent) and Sodium Valproate (6x more potent) |
| Quantified Difference | CM 40907 is 2x more potent than carbamazepine and 6x more potent than sodium valproate |
| Conditions | In vivo anticonvulsant models in mice |
Why This Matters
This data suggests the pyridazine-piperidine scaffold is capable of achieving potent anticonvulsant activity, justifying the procurement of this compound for CNS drug discovery programs targeting epilepsy or related disorders.
- [1] Brodie MJ, et al. CM 40907: a structurally novel anticonvulsant in mice, rats and baboons. J Pharm Pharmacol. 1988;40(10):702-5. PMID: 2907540. View Source
